PROTAC EGFR degrader 6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

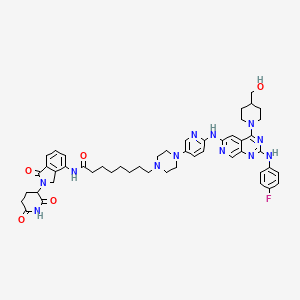

PROTAC EGFR degrader 6: is a potent compound designed to target and degrade the epidermal growth factor receptor (EGFR) in cancer cells. This compound is part of the proteolysis targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade specific proteins. This compound has shown significant efficacy in degrading EGFR with a deletion in exon 19 (EGFRDel19) in HCC827 cells, exhibiting a DC50 value of 45.2 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC EGFR degrader 6 involves linking an EGFR inhibitor with a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The process typically includes the following steps:

Synthesis of the EGFR inhibitor: This involves the preparation of a small molecule that can bind to the EGFR protein.

Synthesis of the E3 ligase ligand: This involves the preparation of a ligand that can bind to the E3 ubiquitin ligase.

Linker attachment: A linker molecule is used to connect the EGFR inhibitor and the E3 ligase ligand.

Industrial Production Methods: The industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: PROTAC EGFR degrader 6 undergoes several types of chemical reactions, including:

Substitution reactions: Involving the replacement of functional groups in the molecule.

Oxidation and reduction reactions: Involving the gain or loss of electrons.

Coupling reactions: Involving the formation of bonds between two molecules.

Common Reagents and Conditions:

Substitution reactions: Typically involve nucleophiles and electrophiles under mild to moderate conditions.

Oxidation and reduction reactions: Often involve reagents such as hydrogen peroxide or sodium borohydride.

Coupling reactions: May involve catalysts such as palladium or copper under inert atmosphere conditions.

Major Products: The major products formed from these reactions include the final PROTAC molecule, which consists of the EGFR inhibitor linked to the E3 ligase ligand via the linker .

Scientific Research Applications

Chemistry: PROTAC EGFR degrader 6 is used as a chemical tool to study protein degradation pathways and to develop new strategies for targeted protein degradation.

Biology: In biological research, this compound is used to investigate the role of EGFR in cell signaling and cancer progression. It helps in understanding the mechanisms of drug resistance and the development of new therapeutic approaches.

Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of cancers that are driven by EGFR mutations, such as non-small cell lung cancer (NSCLC). It has shown promise in preclinical models for overcoming resistance to existing EGFR inhibitors .

Industry: In the pharmaceutical industry, this compound is being studied for its potential to be developed into a new class of cancer therapeutics. It represents a novel approach to targeting and degrading disease-causing proteins .

Mechanism of Action

PROTAC EGFR degrader 6 functions by recruiting the E3 ubiquitin ligase to the EGFR protein, facilitating its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC molecule, the target protein (EGFR), and the E3 ligase. The degradation of EGFR leads to the inhibition of downstream signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

PROTAC EGFR degrader 5: This compound also targets EGFR but uses a different E3 ligase ligand (von Hippel-Lindau, VHL) and has a DC50 value of 34.8 nM.

Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR inhibitor and VHL as the E3 ligase ligand, with a DC50 value of 11.7 nM.

HJM-561: A novel PROTAC that selectively degrades EGFRDel19/T790M/C797S and L858R/T790M/C797S triple mutants.

Uniqueness: PROTAC EGFR degrader 6 is unique in its use of the CRBN E3 ligase ligand, which provides a different mechanism of action compared to other PROTACs that use VHL. This compound has shown significant efficacy in degrading EGFRDel19 in HCC827 cells and inducing apoptosis and G1 cell cycle arrest .

Biological Activity

The emergence of PROTAC (Proteolysis Targeting Chimeras) technology has revolutionized targeted protein degradation, particularly in the context of cancer therapy. PROTAC EGFR Degrader 6 represents a significant advancement in selectively degrading mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is often implicated in various cancers, notably non-small cell lung cancer (NSCLC). This article delves into the biological activity, efficacy, and underlying mechanisms of this compound, supported by empirical data and case studies.

PROTACs function by harnessing the ubiquitin-proteasome system to target specific proteins for degradation. This compound is designed to selectively bind to mutant EGFRs while sparing wild-type (WT) forms. The mechanism involves:

- Binding : The compound binds to the mutant EGFR and an E3 ligase, facilitating the ubiquitination of the target protein.

- Degradation : Following ubiquitination, the proteasome recognizes the tagged protein for degradation.

Biological Activity and Selectivity

Research indicates that this compound exhibits potent activity against mutant EGFRs with minimal impact on WT EGFR. In a study involving HCC827 and H3255 cell lines, it was observed that:

- DC50 Values : The degradation concentration at which 50% of the target protein is degraded was determined to be 5.0 nM for HCC827 cells and 3.3 nM for H3255 cells after a 16-hour treatment .

- Efficacy : Treatment resulted in over 95% reduction in mutant EGFR levels at concentrations as low as 50 nM, demonstrating significant potency .

Comparative Efficacy Table

| Compound | Cell Line | DC50 (nM) | Max Degradation (%) | Selectivity for Mutant EGFR |

|---|---|---|---|---|

| This compound | HCC827 | 5.0 | >95 | Yes |

| PROTAC 3 | HCC827 | 11.7 | Not specified | Yes |

| PROTAC 4 | H1975 | Not specified | Not specified | Yes |

Case Studies

- Lung Cancer Models : In preclinical models of NSCLC, this compound demonstrated substantial antitumor efficacy. Treatment led to significant tumor regression in xenograft models harboring mutant EGFRs .

- Pharmacokinetics : In vivo pharmacokinetic studies revealed that this compound possesses favorable bioavailability, making it suitable for further clinical evaluation .

Selectivity and Mechanistic Insights

The selectivity of this compound for mutant over WT EGFR is attributed to differential binding affinities and conformational states of the receptor. Studies have shown that:

- Ubiquitination Pathways : The degradation process primarily involves both ubiquitination/proteasome and autophagy/lysosome pathways, enhancing selectivity for oncogenic variants .

- Inhibition of Downstream Signaling : The compound effectively inhibits downstream signaling pathways such as AKT phosphorylation, contributing to its antitumor effects .

Properties

Molecular Formula |

C49H57FN12O5 |

|---|---|

Molecular Weight |

913.1 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-8-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]pyridin-3-yl]piperazin-1-yl]octanamide |

InChI |

InChI=1S/C49H57FN12O5/c50-33-10-12-34(13-11-33)53-49-55-40-29-52-43(27-37(40)46(58-49)61-21-18-32(31-63)19-22-61)56-42-16-14-35(28-51-42)60-25-23-59(24-26-60)20-5-3-1-2-4-9-44(64)54-39-8-6-7-36-38(39)30-62(48(36)67)41-15-17-45(65)57-47(41)66/h6-8,10-14,16,27-29,32,41,63H,1-5,9,15,17-26,30-31H2,(H,54,64)(H,51,52,56)(H,53,55,58)(H,57,65,66) |

InChI Key |

ZWLPWTDAYPOQGR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.